REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=O.[CH3:13][CH2:14][Mg+].[Br-].[CH2:17]1COC[CH2:18]1>>[Br:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:3]=1[C:4]([OH:6])([CH2:13][CH3:14])[CH2:17][CH3:18] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)OC)C=CC(=C1)C
|
Name
|
|
Quantity
|
88 mL
|
Type
|
reactant
|
Smiles
|
CC[Mg+].[Br-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with NH4Cl-saturated water
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Type
|
EXTRACTION
|
Details
|
extracted with EA
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with NaHCO3 solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography over silica gel
|
Type
|
WASH
|
Details
|
eluted with PE-EA (10:1˜2:1)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)C)C(CC)(CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.09 g | |
YIELD: PERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |